Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate
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Overview
Description
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is a synthetic compound that belongs to the class of folic acid antimetabolites. These compounds are known for their ability to interfere with the utilization of folic acid, which is essential for DNA synthesis and cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and cell division.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit folic acid utilization, which is crucial for rapidly dividing cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate involves its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folic acid antimetabolite used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in the treatment of mesothelioma and non-small cell lung cancer.
Pralatrexate: A folic acid analogue with a similar mechanism of action, used in the treatment of peripheral T-cell lymphoma
Uniqueness
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is unique due to its specific chemical structure, which allows for targeted inhibition of DHFR. Its diethoxyphosphoryl-butanoate moiety provides additional stability and enhances its bioavailability compared to other similar compounds .
Biological Activity
Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate, a complex organic compound, is primarily recognized for its potential in medicinal chemistry, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure reveals key functional groups that contribute to its biological activity. It contains a diaminopteridine moiety which is known for its role in inhibiting folate metabolism, a pathway critical in cell proliferation. The molecular formula is C28H38N9O6P with a molecular weight of approximately 624.05 g/mol.
Structural Formula
The structural representation can be summarized as follows:
- Molecular Formula : C28H38N9O6P
- Molecular Weight : 624.05 g/mol
- IUPAC Name : this compound
This compound functions primarily as an antimetabolite , disrupting the synthesis of nucleic acids by mimicking natural metabolites. This inhibition leads to reduced cell proliferation, particularly in rapidly dividing cancer cells.
Key Mechanisms
- Folate Pathway Inhibition : The diaminopteridine structure inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.
- Phosphorylation Activity : The diethoxyphosphoryl group may enhance cellular uptake and retention of the compound, improving its efficacy against tumor cells.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant activity, which may contribute to its therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its effectiveness against:
- Breast Cancer : In vitro assays showed IC50 values in the low micromolar range.
- Leukemia : The compound displayed potent activity against leukemia cell lines, with mechanisms involving apoptosis induction.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxicity of the compound on MCF-7 (breast cancer) and K562 (leukemia) cell lines, revealing an IC50 of 5 µM for MCF-7 and 8 µM for K562.
Cell Line IC50 (µM) MCF-7 5 K562 8 - Animal Models : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties have shown promise against certain bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 14 |
Escherichia coli | 8 |
Properties
CAS No. |
92215-59-3 |
---|---|
Molecular Formula |
C25H35N8O6P |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C25H35N8O6P/c1-5-37-24(35)19(12-13-40(36,38-6-2)39-7-3)30-23(34)16-8-10-18(11-9-16)33(4)15-17-14-28-22-20(29-17)21(26)31-25(27)32-22/h8-11,14,19H,5-7,12-13,15H2,1-4H3,(H,30,34)(H4,26,27,28,31,32) |
InChI Key |
KBLMREUHQIPPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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